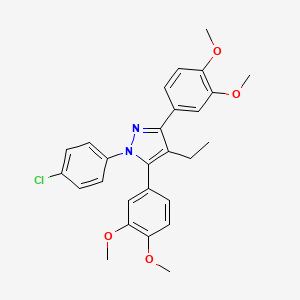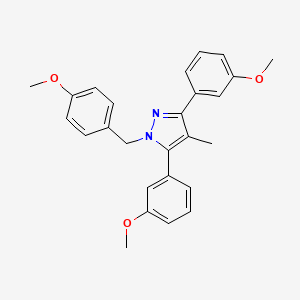![molecular formula C30H26N8O6S2 B14927202 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a central isophthalamide core with two sulfonylphenyl groups, each linked to a 2-methyl-4-pyrimidinylamino moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide typically involves multi-step organic reactions. One common approach includes:
Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-aminophenylsulfonyl chloride with 2-methyl-4-pyrimidinylamine under basic conditions to form the sulfonylphenyl intermediate.
Coupling with isophthaloyl chloride: The sulfonylphenyl intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
科学的研究の応用
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N~1~,N~3~-bis(4-{[(2-chloro-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
- N~1~,N~3~-bis(4-{[(2-ethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which can influence its reactivity and biological activity. The presence of the 2-methyl group may enhance its binding affinity to certain molecular targets compared to its analogs.
特性
分子式 |
C30H26N8O6S2 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC名 |
1-N,3-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H26N8O6S2/c1-19-31-16-14-27(33-19)37-45(41,42)25-10-6-23(7-11-25)35-29(39)21-4-3-5-22(18-21)30(40)36-24-8-12-26(13-9-24)46(43,44)38-28-15-17-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38) |
InChIキー |
MOINVCABXWUPEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-dibenzyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B14927129.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927157.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927168.png)
![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927173.png)
![N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14927176.png)
![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14927179.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927187.png)
![N-ethyl-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927218.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B14927221.png)
